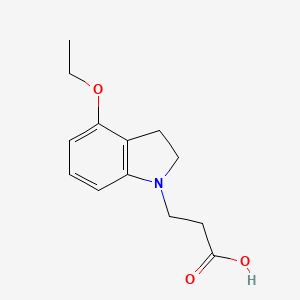

3-(4-Ethoxyindolin-1-yl)propanoic acid

Beschreibung

3-(4-Ethoxyindolin-1-yl)propanoic acid is a propanoic acid derivative featuring a 4-ethoxy-substituted indoline moiety. Indoline is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The propanoic acid (–CH₂CH₂COOH) backbone provides hydrogen-bonding capacity, which may contribute to receptor binding or solubility.

Eigenschaften

IUPAC Name |

3-(4-ethoxy-2,3-dihydroindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-12-5-3-4-11-10(12)6-8-14(11)9-7-13(15)16/h3-5H,2,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTLUAIMEQQXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-Ethoxyindolin-1-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevance in therapeutic applications.

Chemical Structure

The compound is characterized by an indole structure, which is often associated with various biological activities. The ethoxy group at the 4-position of the indole ring contributes to its solubility and reactivity.

Antiinflammatory Properties

Research indicates that compounds with indole structures, such as 3-(4-Ethoxyindolin-1-yl)propanoic acid, may exhibit anti-inflammatory properties. A study on similar indole-based compounds demonstrated their ability to inhibit cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory response. The structure-activity relationship (SAR) revealed that modifications to the indole core significantly influence inhibitory potency against cPLA2α .

Cytotoxic Effects

In vitro studies have shown that 3-(4-Ethoxyindolin-1-yl)propanoic acid can induce cytotoxic effects in various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, similar indole derivatives have been reported to activate apoptotic pathways in human cancer cells, suggesting a potential role as an anticancer agent .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Indole derivatives have been linked to neuroprotection through mechanisms such as reducing oxidative stress and modulating neuroinflammatory responses. The ability of 3-(4-Ethoxyindolin-1-yl)propanoic acid to cross the blood-brain barrier enhances its therapeutic prospects for treating neurological disorders .

Case Study 1: Inhibition of cPLA2α

A study evaluated the efficacy of various indole derivatives, including 3-(4-Ethoxyindolin-1-yl)propanoic acid, in inhibiting cPLA2α. The results indicated that this compound exhibited significant inhibition compared to control groups, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In a preclinical trial, 3-(4-Ethoxyindolin-1-yl)propanoic acid was tested against human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways .

Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

- Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3, ): These derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against E. coli and S. aureus. The chloro and hydroxyl groups enhance electrophilicity, promoting interactions with bacterial enzymes. In contrast, the ethoxy group in 3-(4-ethoxyindolin-1-yl)propanoic acid may reduce reactivity but improve membrane permeability due to increased hydrophobicity .

- 3-(Methylthio)propanoic Acid Esters (–5): Found in pineapples, these esters (e.g., 3-(methylthio)propanoic acid methyl ester) contribute to fruity aromas. The methylthio (–SMe) group generates sulfur-containing volatiles, whereas the ethoxyindoline moiety in the target compound lacks such volatility, suggesting divergent applications (e.g., therapeutics vs. flavorants) .

Heterocyclic Ring Modifications

- 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid (Compound 5, ): This compound’s pyran ring confers rigidity and planar geometry, enabling π-π stacking in biological targets. The indoline in 3-(4-ethoxyindolin-1-yl)propanoic acid offers a non-planar bicyclic system, which may alter binding kinetics in enzymes or receptors .

- 3-Ethoxy-2-(1,3-thiazol-2-yl)propanoic Acid (): The thiazole ring’s nitrogen and sulfur atoms enhance metal coordination and hydrogen bonding. The ethoxyindoline group may instead engage in hydrophobic interactions, highlighting trade-offs between polar and non-polar substituents .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Research Findings

- Antimicrobial Selectivity: Chlorinated phenylpropanoic acids () show Gram-positive vs. Gram-negative selectivity, suggesting that the indoline scaffold in the target compound could be optimized for similar specificity .

- Synthetic Flexibility: N-substituted propanoic acids () demonstrate that functionalization at the nitrogen or carboxyl group can modulate activity, a strategy applicable to the target compound’s indoline nitrogen .

- Natural Product Inspiration: The isolation of 3-(methylthio)propanoic acid esters from pineapples (–5) underscores the role of sulfur in volatility, a feature absent in the ethoxyindoline derivative but relevant for drug design .

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 4-Ethoxyindoline : Synthesized or commercially available, serves as the core heterocyclic amine.

- 3-Bromopropanoic acid or esters : Used as alkylating agents to introduce the propanoic acid side chain.

- Bases and solvents : Commonly used bases include sodium hydroxide, potassium hydroxide, or carbonate salts; solvents include ethanol, dichloromethane, and water mixtures.

N-Alkylation of 4-Ethoxyindoline

The primary synthetic step involves the N-alkylation of 4-ethoxyindoline with a 3-halopropanoic acid derivative (e.g., 3-bromopropanoic acid or its esters).

| Parameter | Details |

|---|---|

| Reactants | 4-Ethoxyindoline, 3-bromopropanoic acid or ester |

| Base | Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) |

| Solvent | Ethanol, DMF, or dichloromethane |

| Temperature | Room temperature to reflux (25–80 °C) |

| Reaction Time | 10–24 hours, monitored by TLC |

| Work-up | Acidification if ester used, filtration, crystallization |

Mechanism: The nucleophilic nitrogen of the indoline attacks the electrophilic carbon adjacent to the halide in the propanoic acid derivative, forming the N-substituted product.

Hydrolysis of Esters (if applicable)

If the alkylating agent is an ester (e.g., ethyl 3-bromopropanoate), the ester group is hydrolyzed post-alkylation to yield the free acid.

| Parameter | Details |

|---|---|

| Reagents | Sodium hydroxide (NaOH) aqueous solution |

| Solvent | Ethanol/water mixture |

| Temperature | Room temperature to 60 °C |

| Time | 10 hours or until completion (TLC monitored) |

| Work-up | Acidification with acetic acid or HCl, filtration, drying |

Purification

The crude product is purified by crystallization from ethanol or ethyl acetate and dried under reduced pressure. The purity is confirmed by NMR, MS, and elemental analysis.

Alternative Approaches and Notes

- Selective O-alkylation and diazotization routes are reported for related arylpropanoic acids but are less relevant for indoline N-alkylation.

- Catalytic hydrogenation may be used when starting from nitro-substituted precursors to reduce to amines before alkylation.

- Reaction optimization includes choice of base, solvent, temperature, and purification steps to maximize yield and purity.

- Enantiopurity is critical if chiral centers are involved; chiral resolution or asymmetric synthesis may be applied.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| N-Alkylation | 4-Ethoxyindoline + 3-bromopropanoate ester, NaOH, EtOH, 25–80 °C | Attach propanoic acid side chain | 40–45 | Reaction time 10–24 h |

| Ester Hydrolysis | NaOH aqueous, EtOH, 25–60 °C | Convert ester to acid | Quantitative | TLC monitored |

| Purification | Crystallization from EtOH or ethyl acetate | Purify final product | — | Confirm by NMR, MS, elemental analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.